

# 2-Chloro-3-hydrazinylpyridine molecular structure and weight

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## Compound of Interest

Compound Name: 2-Chloro-3-hydrazinylpyridine

Cat. No.: B053424

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## An In-Depth Technical Guide to 2-Chloro-3-hydrazinylpyridine

This guide provides a detailed overview of the molecular structure, properties, synthesis, and applications of **2-Chloro-3-hydrazinylpyridine**, a key intermediate in the development of pharmaceuticals and agrochemicals. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Molecular Structure and Properties

**2-Chloro-3-hydrazinylpyridine**, also referred to as 3-Chloro-2-hydrazinopyridine, is a heterocyclic aromatic compound.<sup>[1]</sup> Its structure consists of a pyridine ring substituted with a chloro group at the 2-position and a hydrazinyl group at the 3-position. This bifunctional nature makes it a versatile building block in organic synthesis.<sup>[2]</sup>

Chemical Structure:

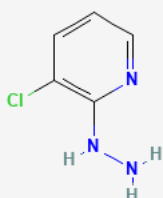


Image Source: PubChem CID 556100[1]

#### Quantitative Data Summary:

The key physicochemical properties of **2-Chloro-3-hydrazinylpyridine** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	(3-chloro-2-pyridinyl)hydrazine	[1]
Synonyms	3-Chloro-2-hydrazinopyridine, (3-CHLORO-PYRIDIN-2-YL)- HYDRAZINE	[1]
CAS Number	22841-92-5	[1][2][3]
Molecular Formula	C <sub>5</sub> H <sub>6</sub> ClN <sub>3</sub>	[1][2]
Molecular Weight	143.57 g/mol	[1][3]
Appearance	White to off-white crystalline solid	[2]
Melting Point	160-168 °C	[2]
Purity	≥ 99% (GC)	[2]

## Experimental Protocols: Synthesis

The primary method for synthesizing **2-Chloro-3-hydrazinylpyridine** is through nucleophilic aromatic substitution.[3] The most common and high-yield approach involves the reaction of 2,3-dichloropyridine with hydrazine hydrate.[3][4][5]

#### General Synthetic Protocol:

This protocol describes a common lab-scale synthesis of **2-Chloro-3-hydrazinylpyridine**.

#### Materials:

- 2,3-dichloropyridine

- Hydrazine hydrate ( $\geq 80\%$ )
- Polar solvent (e.g., ethanol, methanol, tetrahydrofuran, or dimethylformamide)[3][5]
- Reaction flask (e.g., four-necked flask)
- Stirrer
- Reflux condenser
- Heating mantle
- Filtration apparatus
- Drying oven

Procedure:

- In a reaction flask, dissolve 2,3-dichloropyridine (1 molar equivalent) in a suitable polar solvent.[5]
- While stirring, add hydrazine hydrate (4-6 molar equivalents) to the solution.[5] The addition may be done dropwise.[3]
- Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours.[4][5]
- Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material (2,3-dichloropyridine) is consumed.
- After the reaction is complete, cool the mixture to room temperature.[5]
- A solid precipitate of **2-Chloro-3-hydrazinylpyridine** will form. Collect the solid by suction filtration.[5]
- Wash the collected solid with water to remove any remaining impurities.[5]
- Dry the purified product in an oven to obtain a white solid.[5]

This method has been reported to achieve high yields, typically in the range of 95-99%.[4][5]

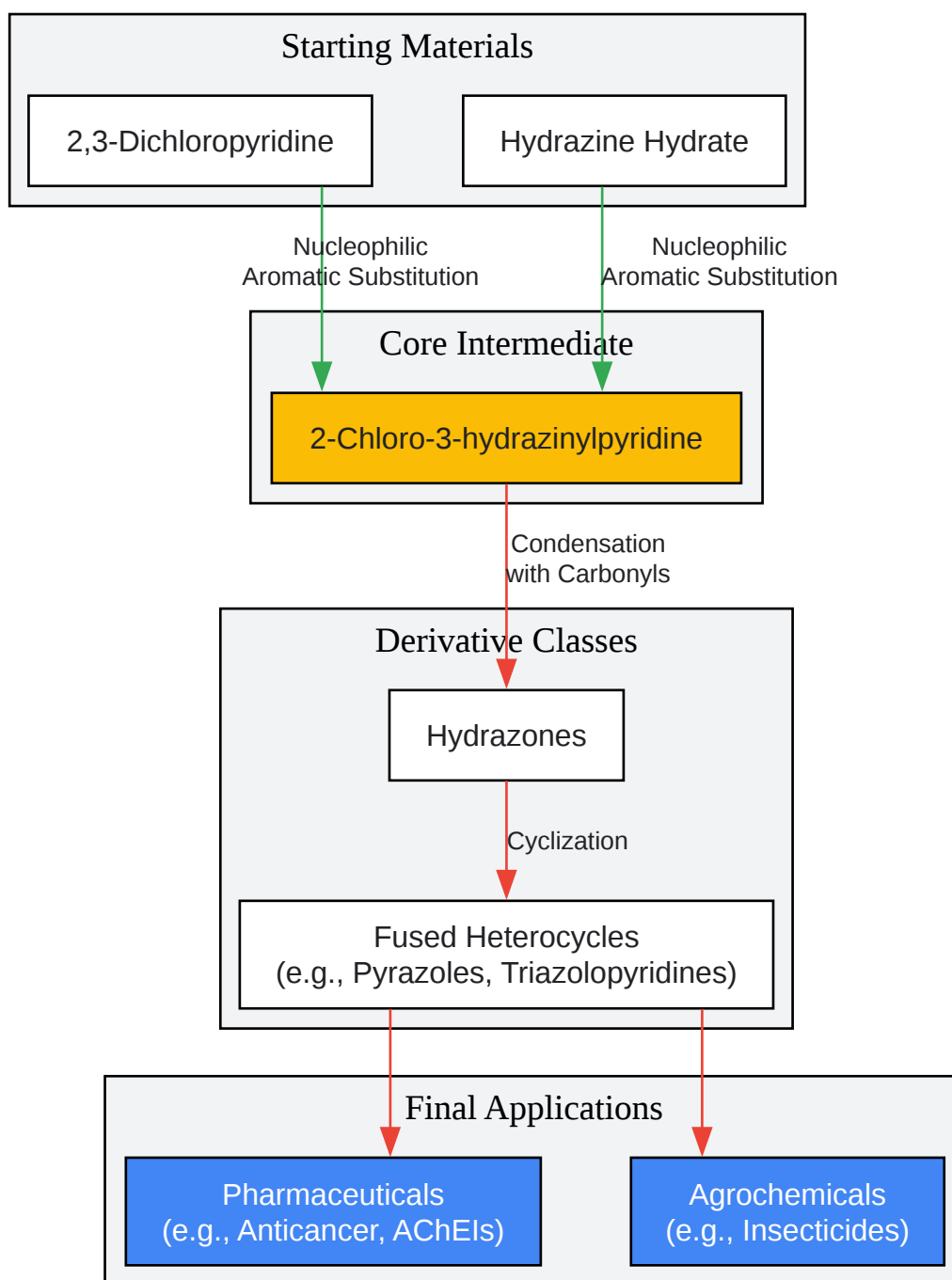
## Role in Synthesis of Bioactive Molecules

**2-Chloro-3-hydrazinylpyridine** is a crucial intermediate in the synthesis of a wide range of biologically active compounds.[2] The presence of the reactive hydrazinyl group allows for condensation reactions with carbonyl compounds to form hydrazones, which are precursors to various heterocyclic systems.[3][6][7] The chloro group can be substituted through various cross-coupling reactions.

This compound is a key building block for:

- **Pharmaceuticals:** It is used in the development of novel therapeutic agents, including potential anti-cancer and anti-inflammatory drugs.[2][7] Derivatives have also been investigated as acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease.[8]
- **Agrochemicals:** It is an important intermediate in the synthesis of modern insecticides, such as Chlorantraniliprole (Rynaxypyr) and Cyantraniliprole.[4]
- **Material Science:** The compound is explored for creating novel materials like polymers and coatings.[2]

The following diagram illustrates the logical workflow from the starting materials to **2-Chloro-3-hydrazinylpyridine** and its subsequent conversion into different classes of functional molecules.



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Caption: Synthetic workflow of **2-Chloro-3-hydrazinylpyridine** and its derivatives.

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